Cas no 2763754-85-2 (3-Methyl-1,4-oxazepane hydrochloride)

3-Methyl-1,4-oxazepane hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2763754-85-2
- SCHEMBL537402
- 3-methyl-1,4-oxazepane hydrochloride
- EN300-7621616
- 3-Methyl-1,4-oxazepane hydrochloride
-
- インチ: 1S/C6H13NO.ClH/c1-6-5-8-4-2-3-7-6;/h6-7H,2-5H2,1H3;1H
- InChIKey: ZWOPTWBEJPCOAY-UHFFFAOYSA-N
- ほほえんだ: Cl.O1CCCNC(C)C1
計算された属性
- せいみつぶんしりょう: 151.0763918g/mol
- どういたいしつりょう: 151.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 65.5
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
3-Methyl-1,4-oxazepane hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7621616-1.0g |
3-methyl-1,4-oxazepane hydrochloride |
2763754-85-2 | 95.0% | 1.0g |
$943.0 | 2025-02-24 | |
Enamine | EN300-7621616-0.05g |
3-methyl-1,4-oxazepane hydrochloride |
2763754-85-2 | 95.0% | 0.05g |
$218.0 | 2025-02-24 | |
Enamine | EN300-7621616-0.5g |
3-methyl-1,4-oxazepane hydrochloride |
2763754-85-2 | 95.0% | 0.5g |
$735.0 | 2025-02-24 | |
Enamine | EN300-7621616-10.0g |
3-methyl-1,4-oxazepane hydrochloride |
2763754-85-2 | 95.0% | 10.0g |
$4052.0 | 2025-02-24 | |
Enamine | EN300-7621616-5.0g |
3-methyl-1,4-oxazepane hydrochloride |
2763754-85-2 | 95.0% | 5.0g |
$2732.0 | 2025-02-24 | |
Aaron | AR027YNL-500mg |
3-methyl-1,4-oxazepane hydrochloride |
2763754-85-2 | 95% | 500mg |
$1036.00 | 2025-02-15 | |
Aaron | AR027YNL-10g |
3-methyl-1,4-oxazepane hydrochloride |
2763754-85-2 | 95% | 10g |
$5597.00 | 2025-02-15 | |
Aaron | AR027YNL-50mg |
3-methyl-1,4-oxazepane hydrochloride |
2763754-85-2 | 95% | 50mg |
$325.00 | 2025-02-15 | |
1PlusChem | 1P027YF9-1g |
3-methyl-1,4-oxazepane hydrochloride |
2763754-85-2 | 95% | 1g |
$1228.00 | 2024-05-07 | |
Enamine | EN300-7621616-0.1g |
3-methyl-1,4-oxazepane hydrochloride |
2763754-85-2 | 95.0% | 0.1g |
$326.0 | 2025-02-24 |
3-Methyl-1,4-oxazepane hydrochloride 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
3-Methyl-1,4-oxazepane hydrochlorideに関する追加情報
3-Methyl-1,4-Oxazepane Hydrochloride: A Comprehensive Overview
3-Methyl-1,4-Oxazepane Hydrochloride, also known by its CAS number CAS No. 2763754-85-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxazepines, which are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the methyl group at the 3-position introduces unique chemical and biological properties, making it a subject of extensive research.
The structure of 3-Methyl-1,4-Oxazepane Hydrochloride consists of a seven-membered ring with oxygen at position 1 and nitrogen at position 4. The methyl group at position 3 contributes to the compound's stability and reactivity. Recent studies have highlighted its potential as a building block in drug design, particularly in the development of novel therapeutic agents with improved bioavailability and efficacy.
One of the most promising applications of 3-Methyl-1,4-Oxazepane Hydrochloride lies in its role as a precursor in the synthesis of bioactive molecules. Researchers have demonstrated that this compound can be effectively utilized in the construction of complex heterocyclic frameworks, which are essential components of many pharmaceutical agents. For instance, its use in the synthesis of opioid receptor agonists has shown potential for developing new pain management therapies with reduced side effects.
The synthesis of 3-Methyl-1,4-Oxazepane Hydrochloride involves a multi-step process that typically begins with the formation of the oxazepine ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These improvements are critical for scaling up production to meet growing demand in both academic and industrial settings.
In terms of pharmacological properties, 3-Methyl-1,4-Oxazepane Hydrochloride exhibits interesting bioactivity profiles. Studies have shown that it possesses moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE). This suggests its potential as a lead compound for developing treatments for Alzheimer's disease and related conditions.
The compound's solubility and stability under physiological conditions are also factors that contribute to its suitability for drug delivery systems. Researchers have explored its use in encapsulation technologies, such as liposomal delivery, to enhance drug targeting and reduce systemic toxicity. These findings underscore the versatility of 3-Methyl-1,4-Oxazepane Hydrochloride in addressing challenges in modern medicine.
Looking ahead, ongoing research into 3-Methyl-1,4-Oxazepane Hydrochloride is focused on expanding its application in medicinal chemistry. Collaborative efforts between academic institutions and pharmaceutical companies are paving the way for innovative therapies that leverage this compound's unique properties. As our understanding of its chemical behavior and biological interactions continues to grow, so too does its potential to make a meaningful impact on human health.
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